1,2,3,4-Butanetetrol, 1-(2-methyl-4-pyrimidinyl)-, (1R,2S,3R)-
CAS No.: 652972-36-6
Cat. No.: VC16807298
Molecular Formula: C9H14N2O4
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 652972-36-6 |
---|---|
Molecular Formula | C9H14N2O4 |
Molecular Weight | 214.22 g/mol |
IUPAC Name | (1R,2S,3R)-1-(2-methylpyrimidin-4-yl)butane-1,2,3,4-tetrol |
Standard InChI | InChI=1S/C9H14N2O4/c1-5-10-3-2-6(11-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3/t7-,8-,9-/m1/s1 |
Standard InChI Key | NEBMTBULHZLMFO-IWSPIJDZSA-N |
Isomeric SMILES | CC1=NC=CC(=N1)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES | CC1=NC=CC(=N1)C(C(C(CO)O)O)O |
Introduction
Chemical Structure and Stereochemical Configuration
The molecular formula of (1R,2S,3R)-1-(2-methyl-4-pyrimidinyl)-1,2,3,4-butanetetrol is C₉H₁₄N₂O₄, with a molecular weight of 238.22 g/mol. The compound’s backbone consists of a four-carbon chain (butanetetrol) with hydroxyl groups at positions 1, 2, 3, and 4. The stereochemistry is defined by the (1R,2S,3R) configuration, which imposes specific spatial arrangements critical for its interactions in biological systems. The 2-methyl-4-pyrimidinyl substituent introduces a heteroaromatic ring system, potentially enhancing binding affinity to enzymatic targets via π-π stacking or hydrogen bonding .
Comparative Analysis with Structural Analogs
A closely related compound, (1R,2S,3R)-(2-quinoxalinyl)-1,2,3,4-butanetetrol (CAS 4711-06-2), shares the same stereochemical configuration but substitutes the pyrimidinyl group with a quinoxalinyl moiety . Key differences include:
The pyrimidinyl group’s smaller size and reduced aromaticity compared to quinoxalinyl may lower melting points and alter solubility profiles .
Synthesis and Stereoselective Preparation
While no direct synthesis routes for the target compound are documented, methods for analogous butanetetrol derivatives provide a framework for inference. The quinoxalinyl analog (CAS 4711-06-2) is synthesized via stereoselective coupling of D-erythritol with quinoxaline derivatives under inert conditions, followed by chromatographic purification . Applying similar strategies, the pyrimidinyl variant could be synthesized through:
-
Asymmetric Catalysis: Employing chiral catalysts to achieve the (1R,2S,3R) configuration during the coupling of 2-methyl-4-pyrimidinecarbaldehyde with butanetetrol precursors.
-
Enzymatic Resolution: Using lipases or esterases to isolate the desired stereoisomer from a racemic mixture .
Key challenges include maintaining the stereochemical integrity of hydroxyl groups during functionalization and avoiding racemization at elevated temperatures.
Physicochemical Properties
Thermal Stability and Phase Behavior
Biological Activity and Hypothetical Applications
Antiviral and Anticancer Prospects
Pyrimidine derivatives are well-established in antiviral therapies (e.g., zidovudine). The stereospecific hydroxyl groups may facilitate interactions with viral polymerases or oncogenic targets, though empirical validation is required.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume